
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 est un peptide synthétique composé de divers acides aminés. Les peptides comme celui-ci sont souvent utilisés dans la recherche scientifique en raison de leur capacité à imiter les processus biologiques naturels et les interactions.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Déprotection : Élimination du groupe protecteur de l'acide aminé fixé à la résine.
Couplage : Ajout du prochain acide aminé dans la séquence à l'aide de réactifs de couplage comme le HBTU ou le DIC.
Clivage : Libération du peptide de la résine à l'aide d'un réactif de clivage comme l'acide trifluoroacétique (TFA).
Méthodes de production industrielle
La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde.
Réduction : Les liaisons disulfures, si elles sont présentes, peuvent être réduites en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou acide performique.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Divers groupes protecteurs et réactifs de couplage utilisés en SPPS.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la méthionine donne de la méthionine sulfoxyde, tandis que la réduction des liaisons disulfures donne des thiols libres.
Applications De Recherche Scientifique
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier la synthèse et les réactions peptidiques.
Biologie : Employé dans les études des interactions protéine-protéine et de la spécificité enzyme-substrat.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme véhicule d'administration de médicaments.
Industrie : Utilisé dans le développement de matériaux et de capteurs à base de peptides.
Mécanisme d'action
Le mécanisme d'action de This compound dépend de son application spécifique. En général, les peptides exercent leurs effets en se liant à des récepteurs ou des enzymes spécifiques, en modulant leur activité. Les cibles moléculaires et les voies impliquées peuvent varier considérablement en fonction de la séquence et de la structure du peptide.
Mécanisme D'action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Composés similaires
- H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
Unicité
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: est unique en raison de la présence d'acides aminés spécifiques comme le Bpa (p-benzoylphénylalanine), qui peut introduire des propriétés chimiques et une réactivité uniques. Cette unicité peut le rendre particulièrement utile dans certaines applications de recherche où des interactions ou des modifications spécifiques sont requises.
Propriétés
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMKXQSZKNGIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H102N18O14S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



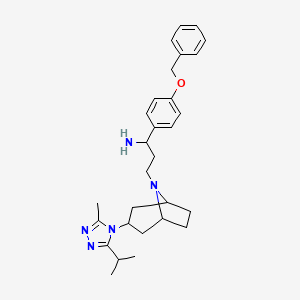
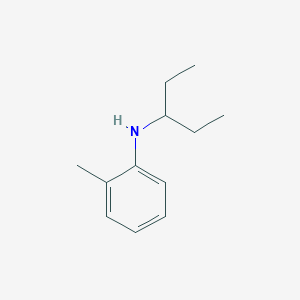
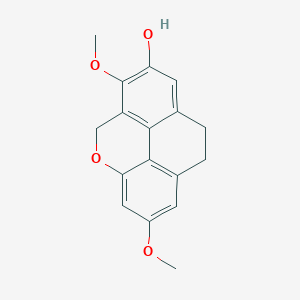
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
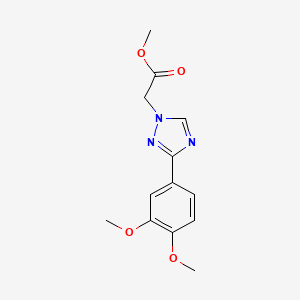
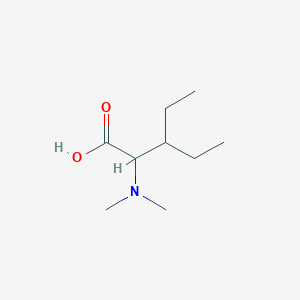
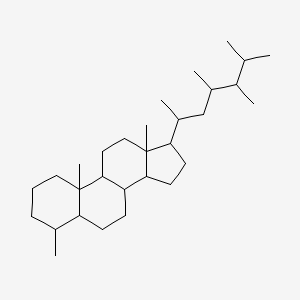


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)
